

Gomberg's Landmark Synthesis of Tetraphenylmethane: A Technical Guide

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Compound of Interest

Compound Name: Tetraphenylmethane

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Abstract

This technical guide provides a comprehensive examination of Moses Gomberg's classical synthesis of **tetraphenylmethane**, a landmark achievement in organic chemistry. First reported in 1898, this multi-step synthesis overcame previous failures by other notable chemists and ultimately paved the way for Gomberg's discovery of organic free radicals. This document details the core chemical transformations, provides an in-depth experimental protocol based on Gomberg's original publications, and presents quantitative data in a structured format. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in the historical and practical aspects of this important chemical synthesis.

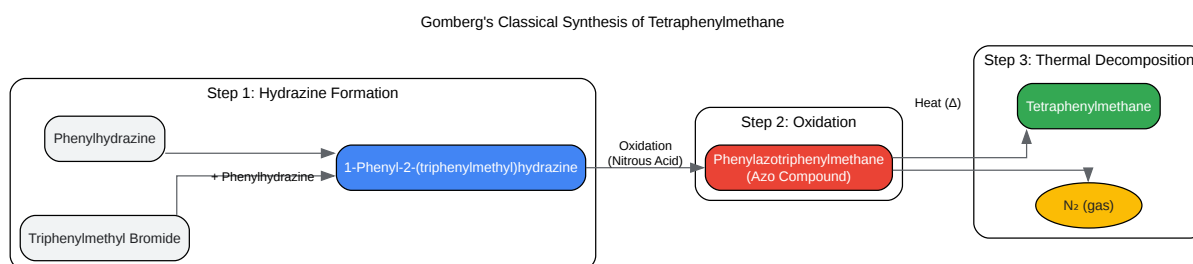
Introduction

The synthesis of **tetraphenylmethane** ($C(C_6H_5)_4$) represented a significant challenge to late 19th-century organic chemists. The steric hindrance imposed by four bulky phenyl groups surrounding a central carbon atom led many to believe the molecule was incapable of existence. However, in 1898, Moses Gomberg succeeded in preparing this highly symmetrical and sterically crowded molecule.^[1] His innovative approach, which did not rely on the then-standard Wurtz or Friedel-Crafts reactions, involved the carefully orchestrated formation and subsequent decomposition of a key azo intermediate. This achievement not only provided the first synthesis of **tetraphenylmethane** but also laid the groundwork for Gomberg's later, and arguably more famous, discovery of the stable triphenylmethyl radical. This guide will dissect

the classical synthetic route, offering a detailed look at the experimental procedures and the underlying chemical principles.

The Synthetic Pathway

Gomberg's synthesis of **tetraphenylmethane** is a three-step process, commencing with the reaction of triphenylmethyl bromide and phenylhydrazine. The resulting hydrazine derivative is then oxidized to form an azo compound. The final and crucial step involves the thermal decomposition of this azo intermediate, which yields **tetraphenylmethane** through the extrusion of nitrogen gas.



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Caption: The synthetic pathway for Gomberg's classical synthesis of **tetraphenylmethane**.

Quantitative Data

The following table summarizes the key quantitative data associated with Gomberg's synthesis of **tetraphenylmethane**, based on his original publications and subsequent analyses. It is important to note that the initial reported yields were quite low, in the range of 2-5%.

| Parameter | Value | Reference |
|----------------------------------------------------|---------------------------------------------|-----------|
| Starting Materials | | |
| Triphenylmethyl Bromide (Molar Mass) | 323.23 g/mol | N/A |
| Phenylhydrazine (Molar Mass) | 108.14 g/mol | N/A |
| Intermediates | | |
| 1-Phenyl-2-(triphenylmethyl)hydrazine (Molar Mass) | 350.46 g/mol | N/A |
| Phenylazotriphenylmethane (Molar Mass) | 348.45 g/mol | N/A |
| Final Product | | |
| Tetraphenylmethane (Molar Mass) | 320.44 g/mol | [1] |
| Melting Point | 285 °C | N/A |
| Boiling Point | 431 °C | [1] |
| Reaction Conditions | | |
| Oxidation Temperature | Cool conditions (ice bath) | N/A |
| Decomposition Temperature | Above the melting point of the azo compound | [1] |
| Yield | | |
| Overall Yield | 2-5% (initially reported) | N/A |

Experimental Protocols

The following protocols are a detailed representation of the key experiments in Gomberg's synthesis, compiled from his original scientific communications.

Step 1: Synthesis of 1-Phenyl-2-(triphenylmethyl)hydrazine

- **Reactant Preparation:** In a suitable flask, dissolve a known quantity of triphenylmethyl bromide in a minimal amount of a dry, inert solvent such as benzene or ether.
- **Reaction:** To this solution, add a stoichiometric equivalent of phenylhydrazine, also dissolved in a minimal amount of the same solvent. The reaction proceeds at room temperature.
- **Work-up and Isolation:** The product, 1-phenyl-2-(triphenylmethyl)hydrazine, will precipitate from the solution. The solid is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried.

Step 2: Oxidation to Phenylazotriphenylmethane

- **Solution Preparation:** Suspend the 1-phenyl-2-(triphenylmethyl)hydrazine in an appropriate solvent, such as glacial acetic acid.
- **Oxidation:** Cool the suspension in an ice bath. Slowly add a solution of sodium nitrite in water to the cooled suspension with constant stirring. The nitrous acid generated in situ oxidizes the hydrazine to the corresponding azo compound, which is typically a colored solid.
- **Isolation:** After the addition is complete, allow the reaction to stir for a short period in the cold. The solid azo compound is then collected by filtration, washed with water to remove any inorganic salts, and dried thoroughly.

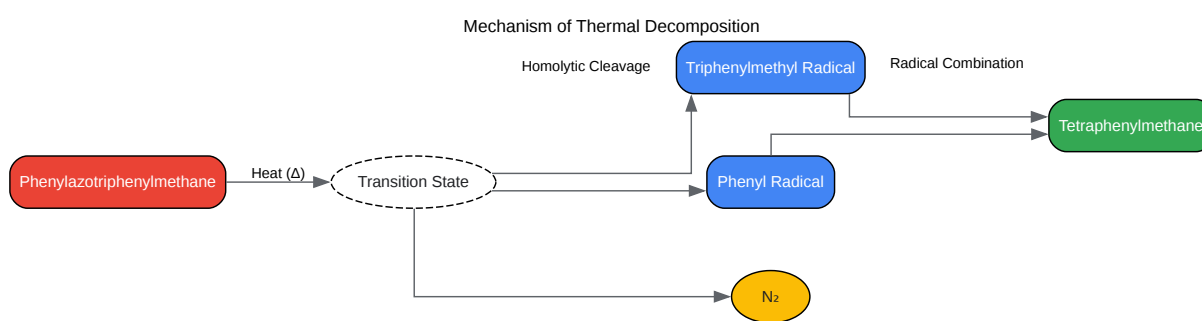
Step 3: Thermal Decomposition to Tetraphenylmethane

- **Decomposition:** Place the dry phenylazotriphenylmethane in a flask equipped for heating and gas evolution. Heat the solid gently above its melting point.
- **Observation:** As the azo compound melts and is heated further, the evolution of nitrogen gas will be observed, and the color of the melt will change.
- **Purification:** After gas evolution ceases, the crude **tetraphenylmethane** is allowed to cool and solidify. The product is then purified by recrystallization from a suitable solvent, such as benzene or a mixture of benzene and petroleum ether. The low solubility of

tetraphenylmethane in common solvents makes this a key step for obtaining a pure product.

Reaction Mechanism and Discussion

The first two steps of the synthesis are relatively straightforward nucleophilic substitution and oxidation reactions. The final step, the thermal decomposition of phenylazotriphenylmethane, is the most mechanistically interesting and crucial part of the synthesis.



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Caption: Proposed radical mechanism for the thermal decomposition of phenylazotriphenylmethane.

Upon heating, the C-N and N=N bonds in phenylazotriphenylmethane undergo homolytic cleavage. This results in the extrusion of a molecule of nitrogen gas (N_2) and the formation of a triphenylmethyl radical and a phenyl radical in close proximity. These two radicals then combine to form the sterically hindered carbon-carbon bond of **tetraphenylmethane**. The stability of the triphenylmethyl radical, which Gomberg would later famously investigate, plays a role in the facility of this decomposition.

Gomberg's choice of this synthetic route was ingenious because it bypassed the difficulties associated with forming the highly crowded C-C bond through traditional ionic pathways. The

radical mechanism, occurring at elevated temperatures, provided the necessary energy to overcome the steric barriers.

To confirm the identity of his product and differentiate it from triphenylmethane, which has a very similar elemental composition, Gomberg performed a nitration reaction.^[1] The tetranitro derivative he obtained had distinct properties from the nitration products of triphenylmethane, thus confirming the successful synthesis of the new compound.

Conclusion

Gomberg's classical synthesis of **tetraphenylmethane** remains a cornerstone of synthetic organic chemistry, demonstrating a creative and insightful approach to the construction of sterically demanding molecules. While modern synthetic methods may offer higher yields and alternative routes, the historical significance and the chemical principles illustrated by Gomberg's work are of enduring value. This technical guide has provided a detailed overview of this landmark synthesis, from the experimental protocols to the mechanistic underpinnings, to serve as a valuable resource for the scientific community.

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References

- 1. Tetraphenylmethane - Wikipedia [en.wikipedia.org]
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